molecular formula C8H6N2O2 B2532571 5-Amino-2-cyanobenzoic acid CAS No. 165185-24-0

5-Amino-2-cyanobenzoic acid

Cat. No. B2532571
CAS RN: 165185-24-0
M. Wt: 162.148
InChI Key: HIISDZHEKAVMKW-UHFFFAOYSA-N
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Description

“5-Amino-2-cyanobenzoic acid” is a chemical compound with the molecular formula C8H6N2O2 . It is used in the chemical industry .


Synthesis Analysis

The synthesis of 2-amino-5-cyanobenzoic acid derivatives has been discussed in various patents . The process involves contacting a compound with a metal cyanide reagent, a copper (I) salt reagent, an iodide salt reagent, and at least one compound .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of amino acids, including 5-Amino-2-cyanobenzoic acid, are complex and can involve various processes such as oxidation, hydrolysis, and reaction with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-cyanobenzoic acid include its boiling point, melting point, and density . Its IUPAC name is 2-amino-5-cyanobenzoic acid .

Future Directions

The future directions of research on 5-Amino-2-cyanobenzoic acid and its derivatives could involve further exploration of their synthesis, understanding their mechanism of action, and investigating their potential applications .

properties

IUPAC Name

5-amino-2-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIISDZHEKAVMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-cyanobenzoic acid

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